molecular formula C35H41NO14S B13435030 Thiocolchicoside Tetraacetate

Thiocolchicoside Tetraacetate

Cat. No.: B13435030
M. Wt: 731.8 g/mol
InChI Key: MCHUPBQAGHTTPX-MRFYBZODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiocolchicoside Tetraacetate is a semi-synthetic derivative of colchicine, a natural anti-inflammatory glycoside. It is known for its muscle relaxant, anti-inflammatory, and analgesic properties. This compound is used in the treatment of various musculoskeletal disorders, including acute and chronic rheumatic conditions, and traumatic injuries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiocolchicoside Tetraacetate is synthesized from colchicine, which is extracted from the seeds of plants like Gloriosa superba and Colchicum autumnale. The synthesis involves several steps, including demethylation and glucosylation. The key steps include:

    Demethylation: This step involves the removal of methyl groups from colchicine to produce demethylated colchicine.

    Glucosylation: The demethylated colchicine is then glucosylated to form thiocolchicoside.

Industrial Production Methods: The industrial production of this compound involves a biotransformation process using specific strains of Bacillus megaterium. This process is efficient and environmentally friendly, producing high-quality pharmaceutical-grade thiocolchicoside .

Chemical Reactions Analysis

Types of Reactions: Thiocolchicoside Tetraacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized thiocolchicoside derivatives, while reduction may produce reduced thiocolchicoside derivatives .

Scientific Research Applications

Thiocolchicoside Tetraacetate has a wide range of scientific research applications, including:

Mechanism of Action

Thiocolchicoside Tetraacetate exerts its effects by selectively binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding prevents muscle contractions by activating the GABA inhibitory motor pathway. It also acts as a competitive antagonist of glycine receptors and nicotinic acetylcholine receptors, contributing to its muscle relaxant and analgesic effects .

Comparison with Similar Compounds

Uniqueness: Thiocolchicoside Tetraacetate is unique due to its potent muscle relaxant and anti-inflammatory effects, which are achieved through its selective binding to GABA receptors. Its biotransformation process using Bacillus megaterium also makes it an environmentally friendly and efficient compound for industrial production .

Properties

Molecular Formula

C35H41NO14S

Molecular Weight

731.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C35H41NO14S/c1-16(37)36-24-11-9-21-13-26(30(43-6)32(44-7)29(21)22-10-12-28(51-8)25(42)14-23(22)24)49-35-34(48-20(5)41)33(47-19(4)40)31(46-18(3)39)27(50-35)15-45-17(2)38/h10,12-14,24,27,31,33-35H,9,11,15H2,1-8H3,(H,36,37)/t24-,27+,31+,33-,34+,35+/m0/s1

InChI Key

MCHUPBQAGHTTPX-MRFYBZODSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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